4-Hydroxybutyl methacrylate

Description

The exact mass of the compound 4-Hydroxybutyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxybutyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybutyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

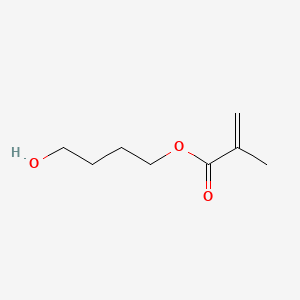

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxybutyl Methacrylate: Properties, Synthesis, and Advanced Applications

This guide provides a comprehensive technical overview of 4-Hydroxybutyl methacrylate (4-HBMA), a functional monomer of significant interest to researchers, scientists, and professionals in drug development and advanced materials. We will delve into its core chemical properties, structure, synthesis, and polymerization, with a particular focus on the scientific rationale behind its use in high-value applications such as biomaterials and controlled drug delivery systems.

Fundamental Properties and Structure of 4-HBMA

4-Hydroxybutyl methacrylate (4-HBMA) is an ester of methacrylic acid. Its structure is distinguished by two key functional groups: a polymerizable methacrylate group and a primary hydroxyl (-OH) group at the terminus of a flexible four-carbon butyl chain. This bifunctional nature is the primary driver of its versatility, enabling it to act as a building block for a wide array of functional polymers.

The methacrylate group provides a reactive site for free-radical polymerization, allowing for the formation of high-molecular-weight polymers with a stable carbon-carbon backbone. The pendant hydroxyl group, on the other hand, offers a site for post-polymerization modification, such as drug conjugation, crosslinking, or surface functionalization. Furthermore, this hydroxyl group imparts hydrophilicity to the resulting polymer, a critical feature for biomedical applications.

Chemical Structure

The molecular structure of 4-HBMA is foundational to its chemical behavior. The IUPAC name is 4-hydroxybutyl 2-methylprop-2-enoate.[1]

Caption: Chemical structure of 4-Hydroxybutyl methacrylate (4-HBMA).

Physicochemical Properties

A summary of the core physicochemical properties of 4-HBMA is provided below. These values are critical for designing reaction conditions, purification processes, and formulation strategies.

| Property | Value | Reference(s) |

| CAS Number | 997-46-6 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Density | ~1.01 g/cm³ (at 25 °C) | [3] |

| Boiling Point | ~236.6 °C at 760 mmHg | [3] |

| IUPAC Name | 4-hydroxybutyl 2-methylprop-2-enoate | [1] |

| SMILES | CC(=C)C(=O)OCCCCO | [1] |

Synthesis and Purification of 4-HBMA Monomer

From a strategic perspective, the synthesis of a high-purity monomer is paramount, as impurities can drastically affect polymerization kinetics and the final properties of the polymer. The most common and industrially viable method for producing 4-HBMA is the direct esterification of methacrylic acid with a molar excess of 1,4-butanediol.[2][4]

Caption: Synthesis of 4-HBMA via acid-catalyzed esterification.

Causality in Synthesis Design: The choice of an excess of 1,4-butanediol is a critical process parameter. It serves two purposes: first, according to Le Châtelier's principle, it drives the reaction equilibrium towards the mono-esterified product (4-HBMA). Second, it statistically minimizes the formation of the primary byproduct, 1,4-butanediol dimethacrylate, which is formed when both hydroxyl groups of the diol react.[4] The dimethacrylate is a crosslinking agent, and its presence as an impurity can lead to premature gelation during polymerization. The removal of water, typically via azeotropic distillation (e.g., with toluene or hexane), is also essential to push the reaction to completion.[4]

Laboratory-Scale Synthesis Protocol

This protocol is a representative self-validating system for producing high-purity 4-HBMA.

Materials:

-

Methacrylic acid

-

1,4-Butanediol (≥3 molar equivalents)

-

p-Toluenesulfonic acid (p-TSA, catalyst, ~1-2 mol%)

-

Hydroquinone (inhibitor, ~0.1 wt%)

-

Toluene (azeotropic solvent)

-

Sodium bicarbonate (5% aqueous solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add methacrylic acid, 1,4-butanediol, p-TSA, hydroquinone, and toluene.

-

Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours). Monitor reaction progress by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to remove acidic catalyst and unreacted methacrylic acid), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to separate the 4-HBMA from unreacted 1,4-butanediol and any dimethacrylate byproduct. The high boiling point of 4-HBMA necessitates distillation under high vacuum.

Polymerization of 4-HBMA

The polymerization of 4-HBMA can be achieved through various methods, with the choice of technique dictating the polymer's architecture, molecular weight distribution, and ultimately, its performance.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and straightforward method for producing high-molecular-weight poly(4-hydroxybutyl methacrylate) (p(4-HBMA)). It is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Causality in Protocol Design: The key trade-off in free-radical polymerization is between polymerization rate and control over the polymer structure. Higher initiator concentrations or temperatures increase the rate but can lead to broader molecular weight distributions (polydispersity) and a higher likelihood of side reactions.[5] The choice of solvent is also critical; bulk polymerization can lead to a significant autoacceleration (Trommsdorff effect) due to the increasing viscosity, making the reaction difficult to control. Solution polymerization provides better heat dissipation and control.

Step-by-Step Free-Radical Polymerization Protocol:

-

Preparation: Dissolve 4-HBMA monomer and AIBN (initiator, e.g., 0.1-1 mol% relative to monomer) in a suitable solvent (e.g., dimethylformamide, DMF, or 1,4-dioxane) in a Schlenk flask.

-

Deoxygenation: Subject the solution to several freeze-pump-thaw cycles (or purge with an inert gas like nitrogen or argon for 30-60 minutes) to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C for AIBN) and stir for a predetermined time (e.g., 2-24 hours).

-

Termination & Precipitation: Cool the reaction to terminate. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or diethyl ether) while stirring vigorously.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Controlled Radical Polymerization: RAFT

For applications requiring precise control over molecular weight, low polydispersity (Đ < 1.3), and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are superior. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful example.[3][6] It involves the use of a chain transfer agent (CTA) to mediate the polymerization, imparting "living" characteristics.

Causality in Protocol Design: The molar ratio of monomer to CTA to initiator is the critical determinant of the final polymer's molecular weight and polydispersity. The CTA reversibly caps the growing polymer chains, keeping the concentration of active radicals low and ensuring that all chains grow at a similar rate. This level of control is essential for creating the well-defined block copolymers often used in drug delivery nano-assemblies.[7]

A detailed protocol for RAFT aqueous dispersion polymerization of the acrylate analog, 4-hydroxybutyl acrylate (HBA), has been well-documented and provides a strong template for 4-HBMA systems.[3]

Representative RAFT Polymerization Protocol (Aqueous Dispersion):

-

Preparation: In a vial, combine a carboxylic acid-functionalized RAFT agent (e.g., DDMAT), 4-HBMA monomer, and a water-soluble initiator (e.g., ACVA).[3]

-

Solution Formulation: Add water to achieve the target solids concentration (e.g., 40% w/w). Adjust the pH if necessary to ensure solubility of the CTA and initiator.

-

Deoxygenation: Purge the solution with nitrogen gas for 15-30 minutes.

-

Polymerization: Immerse the sealed vial in a preheated oil bath (e.g., 70°C) and stir. The reaction proceeds from a solution to a dispersion as the hydrophobic p(4-HBMA) chains grow and self-assemble.

-

Characterization: Monitor monomer conversion by ¹H NMR spectroscopy. Analyze the final molecular weight and polydispersity by Gel Permeation Chromatography (GPC).[3]

Advanced Applications in Drug Development and Biomaterials

The unique properties of p(4-HBMA) make it a highly attractive material for the biomedical field. The combination of a flexible, hydrophobic backbone with hydrophilic pendant groups allows for the creation of materials with tunable properties.

Hydrogels for Controlled Drug Release

The hydroxyl groups on p(4-HBMA) allow for covalent crosslinking to form hydrogels. These water-swollen, three-dimensional polymer networks can physically entrap drug molecules, releasing them over time via diffusion.[8]

Causality in Hydrogel Design: The mechanical properties and drug release profile of a p(4-HBMA) hydrogel are directly controlled by its crosslinking density.[9]

-

High Crosslink Density: Results in a tighter polymer network, leading to a stiffer, less swollen hydrogel with slower drug diffusion and release.

-

Low Crosslink Density: Creates a looser network, resulting in a softer, more flexible hydrogel with a higher water content and faster drug release.

The choice of crosslinker (e.g., ethylene glycol dimethacrylate) and its concentration are therefore critical design parameters for tuning the hydrogel to a specific drug delivery application.

Polymer-Drug Conjugates

The pendant hydroxyl group is a convenient handle for covalently attaching drug molecules, forming polymer-drug conjugates. This strategy can improve a drug's solubility, extend its circulation half-life, and enable targeted delivery. The linkage between the polymer and the drug is often an ester bond, which can be designed to be hydrolytically or enzymatically cleaved within the target physiological environment, releasing the active drug.

Thermoresponsive Nano-Objects

When 4-HBMA (or its acrylate analog, 4-HBA) is used as the core-forming block in a block copolymer synthesized via RAFT polymerization, it can form self-assembled nanoparticles (nano-objects) in water.[7] Research has shown that polymers of HBA, a structural isomer of the widely studied 2-hydroxypropyl methacrylate (HPMA), exhibit distinct thermoresponsive behavior. Unlike p(HPMA), which dehydrates upon heating, p(HBA) becomes more hydrated at elevated temperatures.[7] This counterintuitive property allows for the creation of "schizophrenic" block copolymer assemblies that can reversibly transition between spheres, worms, and vesicles simply by changing the temperature, offering sophisticated mechanisms for stimuli-responsive drug delivery or cell encapsulation.[7]

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of both the monomer and the resulting polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (4-HBMA): The proton NMR spectrum provides a definitive fingerprint. Expected chemical shifts (in CDCl₃) are:

-

~6.1 ppm & ~5.5 ppm: Singlets corresponding to the two vinyl protons (=CH₂) of the methacrylate group.

-

~4.2 ppm: Triplet for the ester methylene protons (-O-CH₂-).

-

~3.7 ppm: Triplet for the hydroxyl-adjacent methylene protons (-CH₂-OH).

-

~1.9 ppm: Singlet for the methyl protons (-CH₃) on the double bond.

-

~1.8-1.6 ppm: Multiplets for the two internal methylene protons of the butyl chain (-CH₂-CH₂-).

-

-

¹³C NMR (4-HBMA): Key signals include:

-

~167 ppm: Carbonyl carbon (C=O).

-

~136 ppm & ~125 ppm: Vinylic carbons (C=CH₂).

-

~64 ppm & ~62 ppm: Methylene carbons bonded to oxygen (-O-CH₂- and -CH₂-OH).

-

~28 ppm & ~25 ppm: Internal methylene carbons.

-

~18 ppm: Methyl carbon (-CH₃).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups.

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2950 cm⁻¹ & ~2870 cm⁻¹: C-H stretching of the alkyl chain.

-

~1720 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak for methacrylates.[10]

-

~1636 cm⁻¹ (medium): C=C stretching of the vinyl group. The disappearance of this peak is a key indicator of successful polymerization.[10]

-

~1160 cm⁻¹ (strong): C-O stretching of the ester linkage.

Safety and Handling

4-Hydroxybutyl methacrylate is an irritant and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.

Crucially, 4-HBMA is a polymerizable monomer that can undergo spontaneous, and potentially violent, polymerization if not properly inhibited. Commercial grades are supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ). For long-term storage, it should be kept refrigerated (2-8°C) and under an air headspace, as oxygen is required for the inhibitor to function effectively.

References

-

Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization. (n.d.). University of Lincoln. [Link]

-

4-Hydroxybutyl methacrylate. (n.d.). PubChem. [Link]

-

Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (2023). Macromolecules. [Link]

-

Mechanical properties of hydrogels and the effect of interfacial bonding. (n.d.). ResearchGate. [Link]

-

(E)-n-butyl cinnamate: 1H NMR (500 MHz, CDCl3) δ: 7.72 (1 H, J=16.0 Hz, d), 7.56 (2 H, J=3.7 Hz, q), 7.41 (3 H, J=1.0 Hz, t), 6.48 (1 H, J=16.0 Hz, d), 4.26 (2 H, J=6.7 Hz, t), 1.76-1.72 (2 H, m), 1.51-1.47 (2 H, m),1.01 (3 H, J=7.4 Hz, t); 13C NMR δ: 14.2, 19.6, 31.2, 64.8, 118.8, 128.5, 129.3, 130.6, 134.9, 145.0, 167.5. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate. (2022). National Institutes of Health. [Link]

- Method for producing 4-hydroxybutyl (meth)acrylate. (n.d.).

-

Synthesis and characterizations of poly(hydroxybenzyl methacrylate-co-acrylamide) based hydrogel as drug delivery system. (2021). De Gruyter. [Link]

-

MECHANICAL PROPERTIES OF HYDROGELS FOR PILLARS FABRICATION AND BIOLOGICAL APPLICATIONS. (n.d.). Politecnico di Milano. [Link]

-

Design of novel reaction-separation-recycle processes for the production of 4-hydroxybutyl acrylate. (2021). The University of Manchester. [Link]

-

Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. (1997). PubMed. [Link]

-

RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate. (n.d.). White Rose Research Online. [Link]

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). National Institutes of Health. [Link]

-

4-Hydroxybutyl acrylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Poly(Butyl Methacrylate) and Carboxymethyl Dextran Copolymers: Synthesis, Mechanical and Anti-Adhesive Properties. (n.d.). SciTechnol. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). PLOS One. [Link]

-

Tensile mechanical properties of various hydrogels. (n.d.). ResearchGate. [Link]

-

(PDF) Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). ResearchGate. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate. [Link]

-

Structural Features and Mechanical Properties of Hydrogels Based on PVP Copolymers, Obtained in the Presence of a Solvent. (n.d.). MDPI. [Link]

-

Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. (2023). White Rose Research Online. [Link]

-

Advances in Hydrogel-Based Drug Delivery Systems. (n.d.). MDPI. [Link]

-

Mechanism of the formation of AIBN-radical derived polymer 10. (n.d.). ResearchGate. [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. [Link]

-

Free-radical homopolymerization and copolymerization of di-n-butyl itaconate. (1994). Polymer. [Link]

-

Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. (n.d.). Asian Journal of Chemistry. [Link]

-

Comparison of biocompatibility and adsorption properties of different plastics for advanced microfluidic cell and tissue culture models. (2012). PubMed. [Link]

Sources

- 1. 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Hydroxybutyl methacrylate | 29008-35-3 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxybutyl Methacrylate from Methacrylic Acid

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxybutyl methacrylate (4-HBMA), a critical monomer in the development of advanced polymers for coatings, adhesives, and biomedical applications. The narrative delves into the core chemical principles, a field-tested experimental protocol, and the critical parameters that govern reaction success, offering a robust resource for researchers and drug development professionals.

Introduction to 4-Hydroxybutyl Methacrylate (4-HBMA)

4-Hydroxybutyl methacrylate (C₈H₁₄O₃) is a functional monomer characterized by a terminal hydroxyl group and a polymerizable methacrylate group.[1] This bifunctional nature makes it an invaluable building block for creating polymers with tailored properties such as hydrophilicity, flexibility, and adhesion.[1] Its primary applications are found in the production of automotive and industrial coatings, adhesives, and as a component in the synthesis of resins for medical and electronic materials.[2][3] The hydroxyl functionality provides a reactive site for crosslinking, enhancing the durability and chemical resistance of the final polymer.

The Chemistry of Synthesis: Fischer-Speier Esterification

The predominant industrial route for synthesizing 4-HBMA is the direct esterification of methacrylic acid (MAA) with 1,4-butanediol (BDO).[1][4] This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed equilibrium process.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst, typically a strong protic acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), plays a crucial role in activating the carbonyl group of the methacrylic acid.[1][5]

-

Protonation of the Carbonyl: The catalyst donates a proton to the carbonyl oxygen of the methacrylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A hydroxyl group from 1,4-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen.

To drive the reaction toward the product side, the water formed during the reaction must be continuously removed, typically through azeotropic distillation.[5][6]

The Challenge of Selectivity

A significant challenge in this synthesis is controlling selectivity. Since 1,4-butanediol has two primary hydroxyl groups of similar reactivity, a competing reaction can occur where a second molecule of methacrylic acid esterifies the terminal hydroxyl group of the desired 4-HBMA product.[6] This side reaction yields the diester byproduct, 1,4-butanediol dimethacrylate (BDDMA).[6]

To favor the formation of the desired monoester (4-HBMA), a large molar excess of 1,4-butanediol is typically used.[5] This statistical approach increases the probability that a methacrylic acid molecule will react with a molecule of BDO rather than the already-formed 4-HBMA.

A Validated Experimental Protocol

This section details a robust, step-by-step methodology for the laboratory-scale synthesis of 4-HBMA.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |

| Methacrylic Acid (MAA) | C₄H₆O₂ | 86.09 | Reactant |

| 1,4-Butanediol (BDO) | C₄H₁₀O₂ | 90.12 | Reactant |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | Catalyst |

| Hydroquinone | C₆H₆O₂ | 110.11 | Polymerization Inhibitor |

| Cyclohexane | C₆H₁₂ | 84.16 | Azeotropic Solvent |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

Step-by-Step Synthesis Workflow

Procedure:

-

Reactor Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, combine methacrylic acid (1.0 mol), 1,4-butanediol (2.0 to 3.0 mol), p-toluenesulfonic acid (0.02 mol, 1-3 wt% based on MAA), hydroquinone (0.005 mol), and cyclohexane (as the azeotropic agent).[5][6] The use of an excess of BDO is critical for maximizing the yield of the monoester.[5]

-

Apparatus Assembly: Fit the flask with a Dean-Stark trap, a reflux condenser, and a thermometer.

-

Reaction Initiation: Begin stirring and heat the mixture to reflux. The reaction temperature is typically maintained between 80°C and 140°C.[5] The cyclohexane-water azeotrope will begin to distill.

-

Water Removal: Water produced during the esterification is collected in the Dean-Stark trap. The lighter, less dense cyclohexane is returned to the reaction flask, continuously driving the equilibrium towards product formation.

-

Monitoring Progress: The reaction is monitored by observing the rate of water collection in the trap. The reaction is considered complete when water ceases to be collected. Reaction times can range from 5 to 12 hours.[7]

-

Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. The acidic catalyst is then neutralized, typically by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel.

-

Purification: The crude product is purified to remove unreacted BDO, the diester byproduct, and the solvent. This is challenging due to the high boiling points of the components.[6] A common approach involves:

-

Extraction: Washing with water to remove the highly water-soluble excess 1,4-butanediol.[2]

-

Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate.

-

Distillation: Removing the solvent and purifying the final product via vacuum distillation or thin-film distillation to prevent polymerization at high temperatures.[2][6]

-

Process Parameters and Data

The success of the synthesis is highly dependent on carefully controlling several parameters.

| Parameter | Typical Value | Rationale / Impact on Outcome |

| MAA:BDO Molar Ratio | 1:2 to 1:3 | A higher ratio of BDO statistically favors the formation of the monoester (4-HBMA) over the diester (BDDMA).[5] |

| Catalyst Loading | 0.1 - 3.0 wt% (of MAA) | Sufficient catalyst is needed for a practical reaction rate. Excessive amounts can lead to side reactions and complicate purification.[5] |

| Reaction Temperature | 80 - 140 °C | Balances reaction kinetics with the risk of thermal polymerization of the methacrylate. Must be sufficient to distill the azeotrope.[5] |

| Inhibitor Concentration | ~0.1 - 0.5 mol% | Essential to prevent premature polymerization of the monomer product, especially during heating and distillation.[6] |

| Conversion (MAA) | >99% | High conversion is achievable by efficiently removing water.[6] |

| Selectivity (4-HBMA) | 93-99% (based on MAA) | Primarily controlled by the MAA:BDO molar ratio.[6] |

Product Characterization

Post-synthesis, the identity and purity of 4-HBMA must be confirmed using standard analytical techniques.

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify key functional groups. Expected peaks include a broad O-H stretch (~3400 cm⁻¹), a sharp C=O ester stretch (~1720 cm⁻¹), and a C=C vinyl stretch (~1640 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR).[8]

-

Gas Chromatography (GC): Essential for determining the purity of the final product and quantifying any residual reactants or byproducts like BDDMA.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[8]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methacrylic Acid (MAA): Corrosive and has a strong, acrid odor. It can cause severe skin and eye burns.[9][10] Handle with extreme care.

-

p-Toluenesulfonic Acid: A strong acid that is corrosive.

-

Hydroquinone: Toxic and an irritant.

-

Cyclohexane: A flammable liquid. Keep away from ignition sources.[9]

Emergency shower and eyewash stations should be readily accessible.[10]

References

-

ResearchGate. (n.d.). a) Envisaged mechanism for the esterification of methacrylic acid by an.... Retrieved from [Link]

- Google Patents. (1997). US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained.

-

Wikipedia. (2023). Methacrylic acid. Retrieved from [Link]

- Google Patents. (1995). EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate.

- Google Patents. (2015). EP2860170B1 - Process for preparing 4-hydroxybutyl acrylate.

-

ACS Publications. (2022). Reversible addition-fragmentation chain transfer aqueous dispersion polymerization of 4-hydroxybutyl acrylate produces highly th. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of Methacrylic Acid with Methanol: Process Optimization, Kinetic Modeling and Reactive Distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS. Retrieved from [Link]

- Google Patents. (1996). DE4436241A1 - Process for the preparation of 1,4-butanediol mono (meth) acrylate by esterification of (meth) acrylic acid with 1,4-butanediol, in which an aqueous solution of unreacted 1,4-butanediol is obtained.

-

Ayers International. (n.d.). MSDS Methacrylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. Retrieved from [Link]

- Google Patents. (2005). US6838515B2 - Process for the preparation of esters of (meth)acrylic acid.

-

RSC Publishing. (2022). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Production of 4-Hydroxybutyl Acrylate and Its Reaction Kinetics over Amberlyst 15 Catalyst. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Methacrylic acid methyl ester. Retrieved from [Link]

-

The University of Manchester Research Explorer. (2021). Design of novel reaction-separation-recycle processes for the production of 4-hydroxybutyl acrylate. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Selective Esterification of Methacrylic Acid with Epichlorohydrin?. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: METHACRYLIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. Retrieved from [Link]

-

White Rose Research Online. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. Retrieved from [Link]

-

Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

-

NIH. (2022). Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

White Rose Research Online. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion. Retrieved from [Link]

-

MDPI. (n.d.). The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Retrieved from [Link]

-

YouTube. (2018). 11.4a Common Patterns in Synthesis Part 1. Retrieved from [Link]

Sources

- 1. Buy 4-Hydroxybutyl methacrylate | 29008-35-3 [smolecule.com]

- 2. EP2860170B1 - Process for preparing 4-hydroxybutyl acrylate - Google Patents [patents.google.com]

- 3. jamorin.com [jamorin.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained - Google Patents [patents.google.com]

- 6. EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate - Google Patents [patents.google.com]

- 7. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

4-HBMA monomer CAS number and molecular weight

An In-Depth Technical Guide to 4-Hydroxybutyl Methacrylate (4-HBMA) for Advanced Polymer and Drug Delivery Systems

Authored by: A Senior Application Scientist

Introduction

4-Hydroxybutyl methacrylate (4-HBMA), a functional monomer, is a cornerstone in the synthesis of advanced polymers with tailored properties for high-performance applications, particularly within the biomedical and drug development fields. Its unique molecular structure, featuring a terminal hydroxyl group and a polymerizable methacrylate moiety, imparts a desirable balance of hydrophilicity, flexibility, and reactivity to the resulting polymers. This guide provides a comprehensive overview of 4-HBMA, from its fundamental physicochemical properties and synthesis to its polymerization behavior and applications in cutting-edge research and development.

Physicochemical Properties of 4-HBMA

A thorough understanding of a monomer's properties is critical for its effective use in polymer synthesis. The key physicochemical data for 4-HBMA are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13159-51-8 | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 89-93 °C at 35 Torr | [4] |

| Density | 1.006 g/mL at 25 °C | [1] |

Synthesis of 4-HBMA Monomer

The industrial synthesis of 4-hydroxybutyl methacrylate is typically achieved through the direct esterification of methacrylic acid with an excess of 1,4-butanediol.[3] This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water, often through azeotropic distillation.[1][3]

A significant challenge in this synthesis is the formation of the diester byproduct, 1,4-butanediol dimethacrylate.[1] To minimize this, a large molar excess of the diol is used. However, this necessitates a subsequent purification step to remove the unreacted 1,4-butanediol. The high boiling point and thermal sensitivity of these compounds make simple distillation difficult, so purification is often achieved through solvent extraction.[1]

Below is a generalized workflow for the synthesis and purification of 4-HBMA.

Caption: Generalized workflow for the synthesis of 4-HBMA.

Polymerization of 4-HBMA

The methacrylate group in 4-HBMA allows it to be readily polymerized using various techniques. Of particular interest to researchers is its use in controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures, such as block copolymers.[5][6]

Polymers derived from 4-HBMA, such as poly(4-hydroxybutyl methacrylate) (PHBMA), are known for their thermoresponsive properties, making them valuable for "smart" materials.[5] For instance, diblock copolymers containing a PHBMA block can self-assemble in aqueous solutions into various nano-objects (spheres, worms, or vesicles) and these morphologies can change with temperature.[5]

Experimental Protocol: RAFT Aqueous Emulsion Polymerization of 4-HBMA

This protocol is adapted from methodologies described for the synthesis of thermoresponsive diblock copolymer nano-objects.[5][6]

Objective: To synthesize a PEG-PHBMA diblock copolymer via RAFT aqueous emulsion polymerization.

Materials:

-

Poly(ethylene glycol) methyl ether methacrylate-based RAFT chain transfer agent (PEG-CTA)

-

4-Hydroxybutyl methacrylate (4-HBMA) monomer

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator

-

Deionized water

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a glass vial, dissolve the PEG-CTA and ACVA initiator in deionized water.

-

Monomer Addition: Add the 4-HBMA monomer to the aqueous solution.

-

Deoxygenation: Seal the vial and purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation: Immerse the vial in a preheated oil bath at 70°C to initiate polymerization.[6]

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 90 minutes to 18 hours, depending on the target molecular weight and conversion).[6][7]

-

Termination: Stop the reaction by removing the vial from the oil bath and exposing it to air.

-

Characterization: The resulting polymer dispersion can be characterized by techniques such as Transmission Electron Microscopy (TEM) to observe nano-object morphology and ¹H NMR spectroscopy to determine monomer conversion.

Caption: Workflow for RAFT polymerization of 4-HBMA.

Applications in Drug Development and Biomedical Fields

The properties of 4-HBMA make it a highly valuable monomer for a range of biomedical applications.

-

Drug Delivery: As demonstrated, diblock copolymers containing PHBMA can self-assemble into nano-objects like vesicles (polymersomes) that can encapsulate therapeutic agents. The thermoresponsive nature of PHBMA allows for the potential of environmentally triggered drug release.[5]

-

Biomedical Hydrogels: The hydroxyl group provides a site for crosslinking, making 4-HBMA suitable for the creation of hydrogels. These hydrogels can be designed to have tunable swelling properties and biocompatibility, making them useful for tissue engineering and wound healing applications.[8]

-

Ophthalmic Devices: The hydrophilicity and biocompatibility imparted by 4-HBMA are advantageous for materials used in contact lenses and other ophthalmic devices.[8]

Caption: Conceptual use of 4-HBMA in drug delivery.

Safety and Handling

4-HBMA is a reactive monomer and requires careful handling.

-

Hazards: It may be harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin irritation and may cause an allergic skin reaction.

-

Storage and Stabilization: 4-HBMA is susceptible to spontaneous polymerization, which can be violent.[9] It is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ).[9] For storage, it should be kept at a cool temperature (e.g., 4°C), protected from light, and in the presence of dissolved oxygen to ensure the inhibitor remains effective.[8][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and eye protection, when handling 4-HBMA.

Conclusion

4-Hydroxybutyl methacrylate is a versatile and valuable monomer for the development of advanced functional polymers. Its unique combination of a reactive methacrylate group and a hydrophilic hydroxyl moiety allows for the synthesis of polymers with tunable properties, such as thermoresponsiveness, which are highly sought after in the fields of drug delivery, biomedical devices, and smart materials. The ability to incorporate 4-HBMA into well-defined polymer architectures using controlled polymerization techniques like RAFT further expands its utility, enabling researchers to design sophisticated systems for a wide range of scientific applications. Proper understanding of its synthesis, polymerization, and handling is key to unlocking its full potential.

References

- Mitsubishi Rayon Co Ltd. (1995). Method for producing 4-hydroxybutyl (meth)acrylate. Google Patents.

-

Hunter, S. J., et al. (2022). Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate. Macromolecules. Retrieved from [Link]

-

Crumbleholme, L. A., et al. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. Macromolecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxybutyl methacrylate. PubChem. Retrieved from [Link]

-

Crumbleholme, L. A., et al. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4- hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion - White Rose Research Online. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-HYDROXYBUTYL METHACRYLATE | CAS#:997-46-6. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxybutyl methacrylate. Retrieved from [Link]

Sources

- 1. EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate - Google Patents [patents.google.com]

- 2. 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Hydroxybutyl methacrylate | 29008-35-3 [smolecule.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. polysciences.com [polysciences.com]

- 9. jamorin.com [jamorin.com]

- 10. download.basf.com [download.basf.com]

A Spectroscopic Guide to 4-Hydroxybutyl Methacrylate: Unveiling Molecular Structure through NMR and IR Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxybutyl methacrylate (4-HBMA), a key monomer in the development of advanced polymers and biomaterials. Designed for researchers, scientists, and professionals in drug development and material science, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, grounded in established experimental protocols and theoretical principles. Understanding the spectroscopic signature of 4-HBMA is paramount for confirming its chemical identity, assessing its purity, and elucidating its role in polymerization processes.

Introduction: The Significance of 4-Hydroxybutyl Methacrylate

4-Hydroxybutyl methacrylate (4-HBMA) is a bifunctional monomer possessing both a polymerizable methacrylate group and a reactive hydroxyl group. This unique combination makes it a valuable building block for the synthesis of functional polymers with tailored properties such as hydrophilicity, flexibility, and sites for further chemical modification. These characteristics are highly sought after in biomedical applications, including drug delivery systems, hydrogels, and dental materials.

Accurate and unambiguous characterization of 4-HBMA is the cornerstone of reproducible and reliable research and development. Spectroscopic techniques, particularly NMR and IR, provide a non-destructive window into the molecule's structure, allowing for the precise identification of its constituent functional groups and their chemical environment. This guide will delve into the core principles of interpreting the ¹H NMR, ¹³C NMR, and IR spectra of 4-HBMA, providing both verified data and the scientific rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the chemical structure of 4-Hydroxybutyl methacrylate.

Figure 1. Chemical structure of 4-Hydroxybutyl methacrylate (4-HBMA) with proton labeling for NMR analysis.

The key functional groups to be identified are:

-

Methacrylate group: This includes the vinyl protons (=CH₂), the methyl group attached to the double bond (C-CH₃), and the carbonyl group of the ester (C=O).

-

Butyl chain: A four-carbon aliphatic chain (-CH₂-CH₂-CH₂-CH₂-).

-

Hydroxyl group: A terminal alcohol group (-OH).

Each of these groups will give rise to characteristic signals in the NMR and IR spectra, which we will now explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-HBMA, both ¹H (proton) and ¹³C (carbon-13) NMR provide invaluable structural information.

¹H NMR Spectroscopy of 4-HBMA

The ¹H NMR spectrum of 4-HBMA is characterized by distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments, based on spectral data of analogous compounds such as 2-hydroxyethyl methacrylate.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxybutyl Methacrylate

| Proton Label (Fig. 1) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| (a) | ~6.1 and ~5.5 | s, s | 1H, 1H | Vinyl protons (=CH₂) |

| (b) | ~1.9 | s | 3H | Methyl protons (-C-CH₃) |

| (c) | ~4.2 | t | 2H | Methylene protons (-O-CH₂-) |

| (d) | ~1.7 | m | 2H | Methylene protons (-CH₂-) |

| (e) | ~1.6 | m | 2H | Methylene protons (-CH₂-) |

| (f) | ~3.7 | t | 2H | Methylene protons (-CH₂-OH) |

| (g) | Variable (broad s) | broad s | 1H | Hydroxyl proton (-OH) |

Note: Chemical shifts are predicted and may vary slightly depending on the solvent and concentration. Multiplicity: s = singlet, t = triplet, m = multiplet.

Expert Insights:

-

The two vinyl protons (a) are diastereotopic and thus appear as two distinct singlets, a characteristic feature of methacrylate esters.

-

The methyl protons (b) of the methacrylate group appear as a sharp singlet due to the absence of adjacent protons for coupling.

-

The protons of the butyl chain (c, d, e, f) exhibit predictable splitting patterns due to spin-spin coupling with their neighbors. The methylene group adjacent to the ester oxygen (c) is the most deshielded, followed by the methylene group adjacent to the hydroxyl group (f) . The two central methylene groups (d, e) have similar chemical environments and may appear as overlapping multiplets.

-

The chemical shift of the hydroxyl proton (g) is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in D₂O, causing the signal to disappear.

¹³C NMR Spectroscopy of 4-HBMA

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxybutyl Methacrylate

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~167 | Carbonyl carbon (C=O) |

| 2 | ~136 | Quaternary vinyl carbon (-C(CH₃)=) |

| 3 | ~125 | Methylene vinyl carbon (=CH₂) |

| 4 | ~18 | Methyl carbon (-CH₃) |

| 5 | ~64 | Methylene carbon (-O-CH₂-) |

| 6 | ~28 | Methylene carbon (-CH₂-) |

| 7 | ~25 | Methylene carbon (-CH₂-) |

| 8 | ~62 | Methylene carbon (-CH₂-OH) |

Note: Chemical shifts are predicted and may vary slightly depending on the solvent.

Expert Insights:

-

The carbonyl carbon (1) is the most deshielded, appearing at the lowest field (~167 ppm).

-

The two vinyl carbons (2, 3) are found in the typical alkene region of the spectrum.

-

The carbons of the butyl chain (5, 6, 7, 8) appear in the aliphatic region, with their specific shifts influenced by the electronegativity of the adjacent oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-Hydroxybutyl Methacrylate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | Medium | =C-H stretch | Alkene (=CH₂) |

| 2950-2850 | Strong | C-H stretch | Alkane (-CH₂-, -CH₃) |

| ~1720 | Strong, Sharp | C=O stretch | Ester (C=O) |

| ~1640 | Medium | C=C stretch | Alkene (C=C) |

| ~1160 | Strong | C-O stretch | Ester (C-O) |

Expert Insights:

-

The most prominent feature in the IR spectrum of 4-HBMA is the broad O-H stretching band in the region of 3600-3200 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group.

-

The strong, sharp C=O stretching absorption around 1720 cm⁻¹ is indicative of the ester functional group.

-

The presence of the methacrylate double bond is confirmed by the C=C stretching vibration at approximately 1640 cm⁻¹ and the =C-H stretching bands just above 3000 cm⁻¹.

-

The aliphatic nature of the butyl chain is evidenced by the strong C-H stretching absorptions between 2950 and 2850 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections outline standardized protocols for NMR and IR analysis of 4-HBMA.

NMR Spectroscopy Protocol

Figure 2. Standard workflow for acquiring NMR spectra of 4-HBMA.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like 4-HBMA as it dissolves the sample well and its residual proton signal does not typically interfere with the analyte signals.

-

Shimming: This process is crucial for obtaining sharp, well-resolved NMR signals by ensuring the magnetic field is homogeneous across the sample volume. Poor shimming leads to broadened peaks and loss of resolution, making spectral interpretation difficult.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Figure 3. Workflow for acquiring an FTIR spectrum of liquid 4-HBMA using an ATR accessory.

Trustworthiness through Self-Validating Systems:

-

Background Collection: Collecting a background spectrum is a critical self-validating step. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal, ensuring that the final spectrum is solely that of the 4-HBMA sample.

Conclusion

The spectroscopic data presented in this guide provide a definitive fingerprint for 4-Hydroxybutyl methacrylate. A thorough understanding of its ¹H NMR, ¹³C NMR, and IR spectra is indispensable for any scientist working with this versatile monomer. By correlating the observed spectral features with the molecular structure and adhering to rigorous experimental protocols, researchers can confidently identify 4-HBMA, monitor its purity, and gain deeper insights into its behavior in chemical reactions and polymerization processes. This foundational knowledge is crucial for advancing the development of novel materials in critical fields such as drug delivery and biomedical engineering.

References

-

ResearchGate. Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d 6. [Link][1]

-

CAS Common Chemistry. 4-Hydroxybutyl methacrylate. [Link][4]

Sources

An In-depth Technical Guide to 4-Hydroxybutyl Methacrylate: Solubility, Reactivity, and Applications in Advanced Polymer Systems

This guide provides a comprehensive technical overview of 4-Hydroxybutyl methacrylate (4-HBMA), a versatile functional monomer increasingly utilized in the development of sophisticated polymer architectures for high-performance applications, including drug delivery, biomedical devices, and advanced coatings. We will delve into the core physicochemical properties of 4-HBMA, focusing on its solubility and reactivity, and provide practical insights for its application in research and development.

Introduction: The Strategic Importance of 4-Hydroxybutyl Methacrylate

4-Hydroxybutyl methacrylate is an organic compound featuring a terminal hydroxyl group and a polymerizable methacrylate functionality.[1] This bifunctional nature is the cornerstone of its utility, offering a reactive handle for post-polymerization modification, crosslinking, and the introduction of hydrophilicity into polymer chains.[1][2] The longer hydroxybutyl chain, when compared to shorter-chain analogs like 2-hydroxyethyl methacrylate (HEMA), imparts greater flexibility and enhanced hydrophilicity to the resulting polymers.[1] These characteristics make 4-HBMA a monomer of choice for creating materials with tailored properties for specialized applications.[1]

Physicochemical Properties of 4-HBMA

A clear understanding of the fundamental properties of 4-HBMA is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~65-70 °C at 0.05 Torr; ~230 °C (approx.) | [1][4] |

| Density | 1.041 g/mL at 25 °C | [2] |

| Refractive Index | 1.452 | [2] |

| Glass Transition Temperature (Tg) of Poly(4-HBMA) | -40 °C | [4] |

Solubility Profile: A Key Parameter in Formulation and Polymerization

The solubility of 4-HBMA is a critical factor influencing its handling, polymerization kinetics, and the properties of the resulting polymers.

Aqueous Solubility

4-Hydroxybutyl methacrylate exhibits significant solubility in water, a characteristic that is pivotal for its use in aqueous polymerization systems. For instance, its aqueous solubility is reported to be approximately 25 g/dm³ at 50 °C.[5] This relatively high aqueous solubility is a key parameter in techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) aqueous emulsion and dispersion polymerizations.[5]

Solubility in Organic Solvents

4-HBMA is miscible with a wide range of organic solvents. This property is leveraged in solution polymerization and for creating homogenous reaction mixtures. Poly(4-hydroxybutyl methacrylate) has been synthesized in solvents such as dimethylacetamide (DMAc).[6]

Reactivity and Polymerization Behavior

The methacrylate group in 4-HBMA is readily polymerizable via free-radical mechanisms, allowing for the synthesis of both homopolymers and copolymers.[1] The presence of the hydroxyl group offers a site for subsequent chemical modifications.

Key Chemical Reactions

-

Polymerization: 4-HBMA can undergo polymerization to form homopolymers or be copolymerized with other vinyl monomers to create materials with tailored properties.[1]

-

Esterification and Transesterification: The hydroxyl group can react with acids and alcohols to form esters, a reaction that can be used to modify the polymer side chains.[1]

-

Hydrolysis: Under acidic or basic conditions, the ester linkage in 4-HBMA can be hydrolyzed to yield methacrylic acid and 1,4-butanediol.[1]

Controlled Radical Polymerization: The Gateway to Advanced Architectures

To achieve well-defined polymer architectures with controlled molecular weights and low dispersity, controlled radical polymerization techniques are often employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for the controlled polymerization of methacrylates like 4-HBMA.

The choice of a suitable RAFT agent is crucial for achieving good control over the polymerization. For aqueous polymerizations, water-soluble RAFT agents are preferred. The polymerization is typically initiated by a thermal or redox initiator.

Experimental Protocol: Synthesis of a Diblock Copolymer via RAFT Aqueous Dispersion Polymerization

This protocol outlines the synthesis of a diblock copolymer using 4-hydroxybutyl acrylate (a close structural analog of 4-HBMA) as the core-forming block, which demonstrates the principles applicable to 4-HBMA polymerization. This method is adapted from established literature procedures for polymerization-induced self-assembly (PISA).[7][8][9]

Objective: To synthesize a well-defined diblock copolymer that self-assembles into nanoparticles in situ.

Materials:

-

Macro-chain transfer agent (Macro-CTA) (e.g., a hydrophilic polymer with a RAFT end-group)

-

4-Hydroxybutyl methacrylate (4-HBMA) monomer

-

Initiator (e.g., a water-soluble azo initiator like VA-044 or a redox pair)

-

Deionized water (degassed)

-

Inhibitor remover column (for purifying the monomer)

-

Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet

Methodology:

-

Monomer Purification: Pass the 4-HBMA monomer through an inhibitor remover column to remove any storage inhibitors that could impede polymerization.

-

Reaction Setup:

-

In a reaction vessel, dissolve the macro-CTA in degassed deionized water.

-

Add the purified 4-HBMA monomer to the solution.

-

Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can terminate the radical polymerization.

-

-

Initiation:

-

Dissolve the initiator in a small amount of degassed deionized water.

-

Inject the initiator solution into the reaction mixture under a nitrogen atmosphere to start the polymerization.

-

-

Polymerization:

-

Maintain the reaction at a constant temperature (e.g., 50-70 °C, depending on the initiator) with continuous stirring.

-

The reaction mixture will typically become turbid as the growing hydrophobic poly(4-HBMA) block leads to in situ self-assembly into nanoparticles.

-

-

Monitoring and Termination:

-

Monitor the monomer conversion over time by taking aliquots and analyzing them using techniques like ¹H NMR spectroscopy or gas chromatography.

-

Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

-

Purification:

-

The resulting polymer dispersion can be purified by dialysis against deionized water to remove any unreacted monomer and other small molecules.

-

Causality Behind Experimental Choices:

-

Degassing: The removal of oxygen is critical because oxygen is a radical scavenger and can inhibit or terminate the polymerization, leading to poor control over the molecular weight and dispersity.

-

Controlled Radical Polymerization (RAFT): This technique is chosen to produce polymers with a predetermined molecular weight and a narrow molecular weight distribution, which is essential for predictable self-assembly and performance in applications like drug delivery.

-

Aqueous Medium: Polymerization in water is environmentally friendly and is often required for biomedical applications. The solubility of 4-HBMA in water facilitates this process.[5]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the chemical structure of 4-HBMA, a typical polymerization workflow, and a conceptual model for its application in drug delivery.

Caption: Chemical structure of 4-Hydroxybutyl methacrylate.

Caption: A typical workflow for the RAFT polymerization of 4-HBMA.

Caption: Conceptual diagram of a drug delivery system using a 4-HBMA-based copolymer.

Applications in Drug Development and Beyond

The unique properties of 4-HBMA and its polymers make them highly suitable for a range of applications, particularly in the biomedical field.

-

Drug Delivery: Copolymers containing p(4-HBMA) can self-assemble into micelles or vesicles, encapsulating hydrophobic drugs in their core and presenting a hydrophilic shell for aqueous stability and biocompatibility.[1] The thermoresponsive nature of some p(4-HBMA)-containing polymers can be exploited for triggered drug release.[5]

-

Biomedical Hydrogels: The hydroxyl groups in p(4-HBMA) can be crosslinked to form hydrogels with tunable swelling and biocompatibility, making them suitable for tissue engineering and wound dressing applications.[2]

-

Coatings and Adhesives: In the realm of industrial applications, 4-HBMA is used to enhance adhesion, flexibility, and chemical resistance in high-performance coatings and adhesives.[1][2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Hydroxybutyl methacrylate. It is advisable to consult the Safety Data Sheet (SDS) before use.[10][11][12][13][14] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[10][11][12][13][14]

Conclusion

4-Hydroxybutyl methacrylate is a highly valuable monomer for the synthesis of advanced functional polymers. Its favorable solubility profile, coupled with its versatile reactivity, allows for the creation of well-defined polymer architectures with properties tailored for specific applications. For researchers and professionals in drug development and materials science, a thorough understanding of the principles outlined in this guide will be instrumental in harnessing the full potential of 4-HBMA to innovate and develop next-generation materials.

References

- Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate. (2022-04-17). NIH.

- Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. (2023-06-02). ACS Publications.

- RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate. White Rose Research Online.

- 4-hydroxybutyl acrylate. Polysciences, Inc.

- Buy 4-Hydroxybutyl methacrylate | 29008-35-3. Smolecule.

- Reversible Addition-Fragmentation Chain Transfer Aqueous Dispersion Polymerization of 4-Hydroxybutyl Acrylate Produces Highly Thermoresponsive Diblock Copolymer Nano-Objects. (2022-01-19). ACS Publications.

- Thermal Cleavage of Hydrogen Bonds-Induced LCST-type Phase Separation of PHEMA and Related Poly(hydroxyalkyl (meth)acrylate)s in. The Royal Society of Chemistry.

- 4-Hydroxybutyl methacrylate | C8H14O3. PubChem.

- 4-HYDROXYBUTYL ACRYLATE "4HBA". Mitsubishi Chemical Corporation.

- Safety Data Sheet (SDS). HB Chemical.

- SAFETY DATA SHEET. BMA Biomedicals.

- HDMA SDS.

- SAFETY DATA SHEET. ADAMA.

- SAFETY DATA SHEET Evercat BDMA.

Sources

- 1. Buy 4-Hydroxybutyl methacrylate | 29008-35-3 [smolecule.com]

- 2. polysciences.com [polysciences.com]

- 3. 4-Hydroxybutyl methacrylate | C8H14O3 | CID 70457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXYBUTYL ACRYLATE "4HBA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 5. Synthesis of Thermoresponsive Diblock Copolymer Nano-Objects via RAFT Aqueous Emulsion Polymerization of Hydroxybutyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hbchemical.com [hbchemical.com]

- 11. bma.ch [bma.ch]

- 12. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]

- 13. adama.com [adama.com]

- 14. mpfs.io [mpfs.io]

An In-depth Technical Guide to the Safe Handling of 4-Hydroxy-N-methyl-N-butyltryptamine (4-HBMA)

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a controlled laboratory setting. 4-Hydroxy-N-methyl-N-butyltryptamine (4-HBMA) is a research chemical with largely uncharacterized toxicological properties. All procedures should be conducted with the utmost caution, adhering to established laboratory safety protocols and regulations. This guide is not a substitute for a thorough, substance-specific risk assessment.

Introduction: Navigating the Unknowns of a Novel Tryptamine

4-Hydroxy-N-methyl-N-butyltryptamine (4-HBMA) is a synthetic tryptamine and a structural analogue of the endogenous neurotransmitter serotonin. As a member of the substituted tryptamine family, it is presumed to be a potent psychoactive compound, likely acting as a serotonin receptor agonist.[1][2] Researchers and drug development professionals may handle this compound for a variety of in-vitro and in-vivo studies.

However, as a novel research chemical, 4-HBMA lacks comprehensive toxicological data and a formal Safety Data Sheet (SDS). This absence of specific safety information necessitates a proactive and cautious approach to its handling. This guide synthesizes field-proven insights and extrapolates data from structurally similar, better-characterized tryptamines such as 4-HO-MET, Psilocin (4-HO-DMT), and N,N-Dimethyltryptamine (N,N-DMT) to provide a robust framework for the safe handling of 4-HBMA. The central tenet of this guide is the precautionary principle : in the absence of definitive data, 4-HBMA must be treated as a potent, hazardous substance.

Presumed Hazard Profile of 4-HBMA

Due to the lack of specific toxicological studies on 4-HBMA, its hazard profile must be inferred from its chemical structure and the known effects of analogous compounds.

Structural Analogues and Their Known Hazards

To build a presumptive risk profile for 4-HBMA, we will consider the safety information available for the following structurally related tryptamines:

-

4-HO-MET (4-hydroxy-N-methyl-N-ethyltryptamine): A close structural analogue. The Safety Data Sheet for 4-HO-MET states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is still recommended to handle it with care as a research chemical.

-

Psilocin (4-HO-DMT): Another 4-hydroxytryptamine. The SDS for Psilocin indicates it is harmful if swallowed.[3][4]

-

N,N-DMT (N,N-Dimethyltryptamine): A well-known tryptamine. Its SDS indicates it may cause drowsiness or dizziness. An exempt preparation of N,N-DMT in a flammable solvent is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled, and causes damage to the central nervous system and visual organs.[5][6]

-

4-AcO-DMT (O-Acetylpsilocin): A prodrug to psilocin. The fumarate salt is not classified as hazardous, but the hydrochloride salt in solution is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[7]

This variability in reported hazards, even for the same compound in different forms (e.g., salt vs. freebase, pure vs. in solution), underscores the necessity of treating 4-HBMA with a high degree of caution.

Predicted Health Hazards

Based on the data from analogous compounds, the primary health hazards of 4-HBMA are presumed to be:

-

Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[3][5] Symptoms could range from mild irritation to more severe systemic effects.

-

Psychoactivity: As a tryptamine, 4-HBMA is expected to have potent effects on the central nervous system, potentially causing hallucinations, mood alterations, and cognitive dysfunction.[8] Accidental exposure could lead to disorientation and an increased risk of accidents in the laboratory.

-

Respiratory, Skin, and Eye Irritation: Handling the powdered form may generate dust, which could irritate the respiratory tract.[3] Contact with skin and eyes may also cause irritation.

Physical and Chemical Hazards

The physical and chemical hazards of 4-HBMA are not established. However, like many organic compounds, it should be considered:

-

Combustible: While not expected to be highly flammable in its solid form, it will likely burn if exposed to a significant ignition source.

-

Reactivity: Incompatible with strong oxidizing agents.

The Hierarchy of Controls: A Framework for Safe Handling

The most effective approach to mitigating risks associated with hazardous substances is the hierarchy of controls. This framework prioritizes safety measures from most to least effective.[9][10][11]

Caption: Figure 1: The Hierarchy of Controls.

-

Elimination and Substitution: In a research context, eliminating the use of 4-HBMA is not feasible. Substitution with a less hazardous compound may be possible depending on the research goals, but is often not an option for novel compound studies.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most effective and reliable control measures for handling potent compounds.[12][13]

-